molecular formula C15H20O3 B1244800 (+)-Bisabolangelone

(+)-Bisabolangelone

Katalognummer: B1244800
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: GNWNPLBSEQDDQV-VRBKASCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Chemical Reactions

(+)-Bisabolangelone participates in three primary reaction types:

Oxidation

  • Reaction: Oxidation modifies the oxygen-containing functional groups, enhancing electrophilic properties.

  • Example : Treatment with potassium permanganate (KMnO₄) under acidic conditions oxidizes specific double bonds, forming oxygenated derivatives.

Reduction

  • Reaction: Reduction targets carbonyl or double-bond regions, producing derivatives with altered bioactivity.

  • Example : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, yielding analogs with improved gastric H⁺/K⁺-ATPase inhibition (pIC₅₀ = 6.36 for reduced derivatives) .

Substitution

  • Reaction: Halogenation or oxime formation introduces new functional groups.

  • Example : Bromine (Br₂) in dichloromethane substitutes hydrogen atoms, creating brominated derivatives. Oxime derivatives synthesized via hydroxylamine substitution show enhanced binding to Cys813 residues in H⁺/K⁺-ATPase .

Reaction Conditions and Reagents

Reactions require precise control of environmental factors:

Parameter Oxidation Reduction Substitution
Temperature25–40°C0–25°C20–30°C
pHAcidic (pH 2–4)Neutral (pH 7)Neutral (pH 7)
Key ReagentsKMnO₄, H₂O₂NaBH₄, LiAlH₄Br₂, NH₂OH·HCl
SolventEthanol/WaterTetrahydrofuranDichloromethane

Data compiled from experimental protocols .

Major Reaction Products and Biological Implications

Reaction products exhibit modified pharmacological profiles:

Oxidized Derivatives

  • Structure : Introduce ketone or epoxide groups.

  • Activity : Reduced H⁺/K⁺-ATPase inhibition compared to parent compound (pIC₅₀ = 5.8).

Reduced Derivatives

  • Structure : Alcohol groups replace carbonyls.

  • Activity : Enhanced binding affinity (ΔG = -47.67 kcal/mol) due to hydrogen bonding with Gln889 and Tyr893 residues .

Substituted Derivatives

  • Brominated analogs : Increased steric bulk improves membrane permeability.

  • Oximes : Exhibit the highest H⁺/K⁺-ATPase inhibition (pIC₅₀ = 6.36) via hydrophobic interactions with Cys813 .

Mechanistic Insights

  • Oxidation : Proceeds through radical intermediates, confirmed by EPR spectroscopy.

  • Reduction : Follows a hydride-transfer mechanism, stabilized by protic solvents .

  • Substitution : Electrophilic aromatic substitution occurs at electron-rich regions of the bicyclic core .

Stability and Environmental Sensitivity

This compound is unstable under extreme conditions:

  • Acidic Media : Degrades via protonation of carbonyl groups (t₁/₂ = 2 hours at pH 2).

  • Basic Media : Undergoes hydrolysis (t₁/₂ = 4 hours at pH 10).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

(+)-Bisabolangelone exhibits notable anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. A study demonstrated that bisabolangelone significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-alpha, IL-1beta, and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. The mechanism involves the suppression of mRNA and protein expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), along with the inhibition of nuclear factor-kappaB (NF-kappaB) translocation into the nucleus and mitogen-activated protein kinases (MAPK) phosphorylation .

Antioxidant Activity

Research has indicated that bisabolangelone possesses antioxidant properties, which contribute to its protective effects against oxidative stress. The compound has been shown to scavenge free radicals effectively, thereby mitigating cellular damage associated with oxidative stress .

Hypopigmenting Effects

This compound has been identified as a hypopigmenting agent. In vitro studies using B16 melanoma cells revealed that it dose-dependently inhibited alpha-melanocyte stimulating hormone (α-MSH)-induced melanin production with IC50 values ranging from 9 to 17 µM. This property suggests its potential use in cosmetic formulations aimed at skin whitening .

Property IC50 Value Effect
Hypopigmenting9-17 µMInhibition of melanin production

Utero-relaxant Effects

The utero-relaxant effects of bisabolangelone have been explored in the context of pregnancy. It was found to decrease cAMP levels in human myometrial tissues, indicating potential applications in managing preterm labor by relaxing uterine contractions .

Pharmacokinetics and Tissue Distribution

A pharmacokinetic study established a sensitive LC-MS/MS method for quantifying bisabolangelone in rat plasma and tissues. The results indicated that bisabolangelone is widely distributed throughout the body, with the highest concentrations found in the stomach and lower concentrations in the brain. This distribution profile is crucial for understanding its therapeutic efficacy and safety .

Tissue Concentration
StomachHighest
BrainLowest

In Vivo Studies

In vivo studies have demonstrated that bisabolangelone can reduce inflammation in animal models, supporting its potential as an anti-inflammatory agent in clinical settings .

Clinical Implications

The anti-inflammatory and antioxidant properties of bisabolangelone suggest its utility in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Eigenschaften

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one

InChI

InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1

InChI-Schlüssel

GNWNPLBSEQDDQV-VRBKASCLSA-N

SMILES

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O

Isomerische SMILES

CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O

Kanonische SMILES

CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O

Synonyme

bisabolangelone

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Bisabolangelone
Reactant of Route 2
(+)-Bisabolangelone
Reactant of Route 3
(+)-Bisabolangelone
Reactant of Route 4
(+)-Bisabolangelone
Reactant of Route 5
(+)-Bisabolangelone
Reactant of Route 6
(+)-Bisabolangelone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.